molecular formula C8H11ClO2S B2426758 Dimethyl-2,4-dihydroxyphenylsulfonium chloride CAS No. 193684-62-7

Dimethyl-2,4-dihydroxyphenylsulfonium chloride

Cat. No.: B2426758
CAS No.: 193684-62-7
M. Wt: 206.68
InChI Key: RHBNHWFFRANPOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-2,4-dihydroxyphenylsulfonium chloride typically involves the reaction of 2,4-dihydroxyphenylsulfonium chloride with dimethyl sulfate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-2,4-dihydroxyphenylsulfonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl-2,4-dihydroxyphenylsulfonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl-2,4-dihydroxyphenylsulfonium chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved include the activation or inhibition of enzymes and the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-2,4-dihydroxyphenylsulfonium bromide
  • Dimethyl-2,4-dihydroxyphenylsulfonium iodide
  • Dimethyl-2,4-dihydroxyphenylsulfonium fluoride

Uniqueness

Dimethyl-2,4-dihydroxyphenylsulfonium chloride is unique due to its specific reactivity and stability under various conditions. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many research applications .

Properties

IUPAC Name

(2,4-dihydroxyphenyl)-dimethylsulfanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S.ClH/c1-11(2)8-4-3-6(9)5-7(8)10;/h3-5H,1-2H3,(H-,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBNHWFFRANPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C1=C(C=C(C=C1)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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